Uridine 5'-monophosphate
Overview
Description
Uridine monophosphate, also known as uridylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside uridine. Uridine monophosphate consists of a phosphate group, the pentose sugar ribose, and the nucleobase uracil. This compound plays a crucial role in various biochemical processes, including the synthesis of RNA and the regulation of cellular metabolism .
Mechanism of Action
Target of Action
Uridine-5’-monophosphate (UMP) is a key molecule in the pyrimidine biosynthesis pathway . It is the first product of the de novo pyrimidine pathway and is further converted to other pyrimidine nucleosides for the synthesis of DNA and RNA . UMP interacts with various targets, including the enzyme orotidylate decarboxylase , uridine-cytidine kinase-like 1, and galactose-1-phosphate uridylyltransferase . These targets play crucial roles in cellular functions such as DNA and RNA biosynthesis, cell signaling, and cell membrane assembly .
Mode of Action
UMP is formed from Orotidine 5’-monophosphate (orotidylic acid) in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is extremely slow when uncatalyzed, but when adequately catalyzed, it takes place once per second . UMP also interacts with its targets, such as uridine-cytidine kinase-like 1 and galactose-1-phosphate uridylyltransferase, to carry out its native activity .
Biochemical Pathways
UMP is involved in several biochemical pathways. It is the first product of the de novo pyrimidine pathway and is further converted to other pyrimidine nucleosides for the synthesis of DNA and RNA . Pyrimidine synthesis is also implicated in other metabolic pathways. For instance, Cytidine triphosphate (CTP) acts as a shuttle for PtdCho through the cytidine diphosphate (CDP)-choline pathway . Uridine-5’-triphosphate (UTP) participates in the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), UDP-glucose, UDP-galactose, and UDP-glucuronic acid .
Pharmacokinetics
It is known that ump is involved in multiple cellular processes that maintain cell growth and metabolism . It is also known that UMP degradation occurs through the action of 5’-nucleotidases and uridine phosphorylases 1 and 2, which transform UMP into uridine and uridine into uracil, respectively .
Result of Action
The action of UMP has significant molecular and cellular effects. It plays critical roles in the transfer of genetic information, cell signaling, cell membrane assembly, and as both substrates and cofactors in numerous biosynthetic pathways .
Action Environment
The action, efficacy, and stability of UMP can be influenced by various environmental factors. For instance, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced UMP . The maintenance of blood-mobilized UMP is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes . Tight control is crucial, as uridine nucleotides have signaling roles and uridine itself is connected to the physiological hunger response and body temperature changes .
Biochemical Analysis
Biochemical Properties
Uridine-5’-monophosphate plays a pivotal role in various biological processes. In addition to nucleic acid synthesis, UMP is critical to glycogen synthesis through the formation of uridine diphosphate glucose . This promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway and supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .
Cellular Effects
Uridine-5’-monophosphate has been shown to have significant effects on various types of cells and cellular processes. It enhances neurotransmitter release and neurite outgrowth and also promotes membrane phosphatide production in adult rats . Uridine also has an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes .
Molecular Mechanism
The molecular mechanism of Uridine-5’-monophosphate involves its conversion from Orotidine 5’-monophosphate in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is extremely slow when uncatalyzed, but when adequately catalyzed, it takes place once per second .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Uridine-5’-monophosphate can change over time. For example, the coordinating properties of UMP towards trivalent La, Pr, Nd, Sm, Eu, and Gd ions in the presence of cationic and anionic micelles have been investigated . Stability constants of the 2:1 complexes have been determined .
Dosage Effects in Animal Models
In animal models, the effects of Uridine-5’-monophosphate can vary with different dosages. For example, in a study, gerbils fed a combination of UMP, choline, and docosahexaenoic acid (DHA) were found to have significantly improved performance in running mazes over those not fed the supplements .
Metabolic Pathways
Uridine-5’-monophosphate is involved in several metabolic pathways. It is formed from Orotidine 5’-monophosphate in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . UMP also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .
Transport and Distribution
Uridine-5’-monophosphate is transported and distributed within cells and tissues. Plasma uridine enters cells through a nucleoside transporter . In addition to nucleic acid synthesis, UMP is critical to glycogen synthesis through the formation of uridine diphosphate glucose .
Subcellular Localization
The subcellular localization of Uridine-5’-monophosphate is primarily in the cytosol . A recent study revealed that metabolic enzymes localized in distinct subcellular compartments can also assemble into a multienzyme complex to facilitate substrate channeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine monophosphate is synthesized from orotidine 5’-monophosphate through a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase. This reaction is extremely slow without catalysis but occurs rapidly with the enzyme, increasing the reaction rate significantly .
Industrial Production Methods: Industrial production of uridine monophosphate often involves the use of recombinant Saccharomyces cerevisiae strains. These strains are genetically modified to overexpress the genes encoding orotate phosphoribosytransferase and orotidine monophosphate decarboxylase. The production process includes cultivating the yeast in malt extract medium and optimizing the conditions for the biocatalytic reaction to achieve high yields of uridine monophosphate .
Chemical Reactions Analysis
Types of Reactions: Uridine monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine diphosphate and uridine triphosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Uridine monophosphate can participate in substitution reactions, particularly in the presence of nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic reagents such as ammonia and hydroxylamine are often used.
Major Products:
Oxidation: Uridine diphosphate and uridine triphosphate.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Scientific Research Applications
Uridine monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nucleotides and nucleosides.
Biology: Uridine monophosphate is essential for RNA synthesis and cellular metabolism.
Industry: Uridine monophosphate is used in the production of pharmaceuticals, food additives, and health supplements
Comparison with Similar Compounds
Uridine monophosphate can be compared with other nucleotides such as:
Cytidine monophosphate: Similar in structure but contains cytosine instead of uracil.
Adenosine monophosphate: Contains adenine as the nucleobase.
Guanosine monophosphate: Contains guanine as the nucleobase.
Uniqueness: Uridine monophosphate is unique due to its specific role in RNA synthesis and its involvement in cognitive enhancement. Unlike other nucleotides, it has been extensively studied for its potential therapeutic benefits in neurological disorders .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJCXFVJDGTHFX-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27416-86-0 | |
Record name | Poly(U) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27416-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID20883211 | |
Record name | 5'-Uridylic acid | |
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Molecular Weight |
324.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
Record name | 5'-Uridylic acid | |
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Record name | Uridine 5'-monophosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000288 | |
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CAS No. |
58-97-9 | |
Record name | 5′-UMP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-97-9 | |
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Record name | Uridine monophosphate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058979 | |
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Record name | Uridine monophosphate | |
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Record name | 5'-Uridylic acid | |
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Record name | 5'-Uridylic acid | |
Source | EPA DSSTox | |
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Record name | Uridine 5'-(dihydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.371 | |
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Record name | URIDINE MONOPHOSPHATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2OU15WN0N | |
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Record name | Uridine 5'-monophosphate | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While UMP itself is not typically considered a direct target-interacting molecule, it serves as a crucial building block in pyrimidine biosynthesis. The enzyme Uridine-5'-monophosphate synthase is responsible for the final step in UMP synthesis []. Deficiencies in this enzyme can lead to decreased UMP levels and have detrimental effects, such as embryonic mortality in cattle []. UMP is further phosphorylated to form uridine-5'-triphosphate (UTP), which plays a crucial role in various cellular processes, including RNA synthesis and cellular signaling [].
ANone:
- Spectroscopic Data: Detailed spectroscopic characterization, including IRMPD spectroscopy, has been performed to elucidate the gas-phase conformations and energetics of deprotonated UMP []. These studies provide insights into the structural features and stability of UMP in different environments. Additionally, studies have utilized multi-temperature X-ray diffraction and charge density analysis to understand the structural features and anharmonic motion within UMP [].
A: The stability and solubility of UMP have been investigated in various alcohol-water mixed solvents, which is relevant for its crystallization processes []. Studies focusing on specific compatibility aspects and performance under diverse conditions are limited within the provided research articles. Further research is required to fully understand the material compatibility and stability of UMP in different contexts.
A: Yes, computational chemistry techniques, particularly DFT calculations, have been used to study the structure and interactions of UMP with metal ions like Pb2+ []. These studies provided insights into the tautomeric forms of UMP within the gas-phase complex and contributed to understanding its interactions with metal ions, which could be relevant in biological systems. Furthermore, computational methods like virtual screening and molecular docking have been employed to identify potential inhibitors targeting PfODCase, an enzyme essential for malarial parasite survival [].
A: Studies have explored the synthesis and characterization of various C6-substituted UMP derivatives as potential inhibitors of ODCase [, ]. These modifications aim to enhance binding affinity and selectivity for ODCase, potentially leading to the development of more potent and specific inhibitors. Research on the structure-activity relationship of these UMP derivatives is crucial for optimizing their therapeutic potential, particularly as anticancer and antimalarial agents.
A: Although research specifically addressing stability under various conditions and formulation strategies for UMP is limited within the provided research articles, one study explored the relationship between solution density and UMP concentration in alcohol-water mixtures, which is relevant for its crystallization process []. Further research is needed to develop robust formulation strategies that enhance UMP's stability, solubility, and bioavailability for various applications.
ANone: The provided research primarily focuses on the biochemical and pharmacological aspects of UMP and its analogs. Information regarding specific SHE regulations is not discussed within these studies.
ANone: The provided research mainly focuses on understanding the biochemical pathways and enzymatic reactions related to UMP rather than its detailed PK/PD profile. Information on absorption, distribution, metabolism, excretion, and in vivo efficacy of UMP is limited in these studies.
A: Research on UMP and its related enzymes dates back several decades. Early studies identified inherited deficiencies in UMP synthase in dairy cattle, which served as a crucial model for understanding similar metabolic disorders in humans [, ]. These discoveries paved the way for investigating the genetic basis and biochemical consequences of UMP deficiency. Later research focused on characterizing the enzymes involved in UMP biosynthesis, such as ODCase, and exploring their potential as drug targets for various diseases, including cancer and malaria [, ].
A: Research on UMP and its related pathways involves a multidisciplinary approach, encompassing biochemistry, genetics, molecular biology, and pharmacology. For instance, understanding the genetic basis of UMP synthase deficiency in cattle has contributed to veterinary medicine and animal breeding practices [, ]. Furthermore, investigating the catalytic mechanisms of enzymes like ODCase and developing potent inhibitors has implications for drug discovery and development in various therapeutic areas [, ]. This cross-disciplinary approach is crucial for advancing our understanding of UMP's role in various biological processes and unlocking its therapeutic potential.
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